molecular formula C10H6ClF3O2 B2678938 6-Chloro-8-(trifluoromethyl)chroman-4-one CAS No. 1344889-75-3

6-Chloro-8-(trifluoromethyl)chroman-4-one

Cat. No.: B2678938
CAS No.: 1344889-75-3
M. Wt: 250.6
InChI Key: DAJYQBCKGZGACE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-8-(trifluoromethyl)chroman-4-one is an organic compound with the molecular formula C10H6ClF3O2. It belongs to the class of chromanones, which are oxygen-containing heterocycles. This compound is notable for its unique structure, which includes a chloro group and a trifluoromethyl group attached to the chromanone core. It has various applications in scientific research and industry due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-(trifluoromethyl)chroman-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloro-2-hydroxyacetophenone with trifluoromethyl ketone in the presence of a base, followed by cyclization to form the chromanone structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-(trifluoromethyl)chroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-8-(trifluoromethyl)chroman-4-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Chloro-8-(trifluoromethyl)chroman-4-one involves its interaction with various molecular targets. The chloro and trifluoromethyl groups can enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-8-(trifluoromethyl)chroman-4-one is unique due to the presence of both chloro and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-chloro-8-(trifluoromethyl)-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3O2/c11-5-3-6-8(15)1-2-16-9(6)7(4-5)10(12,13)14/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJYQBCKGZGACE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=C(C=C2C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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